3-(2-phenoxyethyl)-1H-benzimidazole-2-thione
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Overview
Description
3-(2-phenoxyethyl)-1H-benzimidazole-2-thione is a member of benzimidazoles.
Scientific Research Applications
Chemical Synthesis and Derivatives
Alkylation Reactions
3-(2-phenoxyethyl)-1H-benzimidazole-2-thione and similar compounds are used in alkylation reactions, leading to various derivatives like 2-alkylthiobenzimidazoles. These reactions are crucial for synthesizing compounds with potential biological activities (Abramova, Skvortsova, & Trzhtsinskaya, 1984).
Synthesis of Benzimidazole Derivatives
Benzimidazole derivatives, including those related to this compound, have been synthesized and characterized. These derivatives are explored for various biological properties like antimicrobial, antibacterial, and antioxidant activities (El Ashry et al., 2015).
Biological and Medical Applications
Antimicrobial and Antibacterial Properties
Various benzimidazole derivatives show significant antimicrobial and antibacterial activities. These derivatives are synthesized for potential use in treating bacterial infections (Abdel-Motaal, Almohawes, & Tantawy, 2020).
Inhibition of DNA Topoisomerase
Some derivatives of this compound have been found to inhibit mammalian type I DNA topoisomerase, an important target for cancer therapy. This inhibition is crucial for developing new anticancer agents (Alpan, Gunes, & Topçu, 2007).
Antioxidant Properties
Certain benzimidazole derivatives exhibit antioxidant properties, which are valuable in developing treatments for oxidative stress-related diseases (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).
Molecular and Chemical Studies
Molecular Docking and Binding Studies
Molecular docking studies of benzimidazole derivatives help understand their mode of action as antimicrobial agents. These studies are crucial for designing drugs with targeted action (Sharma, Kumar, & Sharma, 2006).
NMR Chemical Shifts and Tautomeric Ratios
Research involving 13C-NMR chemical shifts in benzimidazoles, including derivatives of this compound, helps in understanding their tautomeric ratios. This is significant in drug design and molecular interaction studies (García-Báez, Padilla-Martínez, Cruz, & Rosales-Hernández, 2022).
Properties
Molecular Formula |
C15H14N2OS |
---|---|
Molecular Weight |
270.4g/mol |
IUPAC Name |
3-(2-phenoxyethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C15H14N2OS/c19-15-16-13-8-4-5-9-14(13)17(15)10-11-18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,19) |
InChI Key |
UOSKQLWSSCRNCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3NC2=S |
solubility |
20.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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